molecular formula C7H6F3N3O4S B6579248 Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- CAS No. 1869-28-9

Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]-

Cat. No.: B6579248
CAS No.: 1869-28-9
M. Wt: 285.20 g/mol
InChI Key: JZRVABYAVAESIR-UHFFFAOYSA-N
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Description

Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- is a specialized hydrazine derivative featuring a nitro group (-NO₂) at the 2-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 4-position of the phenyl ring. This compound is structurally distinct due to the synergistic effects of its electron-withdrawing substituents, which influence its reactivity, stability, and biological activity. It serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and advanced materials, particularly in the development of N-Myc inhibitors and sulfonamide-based therapeutics .

Properties

IUPAC Name

[2-nitro-4-(trifluoromethylsulfonyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O4S/c8-7(9,10)18(16,17)4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRVABYAVAESIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197057
Record name Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869-28-9
Record name Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1869-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation: 2-Nitro-4-[(Trifluoromethyl)Sulfonyl]Aniline

The synthesis begins with 4-[(trifluoromethyl)sulfonyl]aniline as the starting material. Nitration of this compound must be carefully controlled to achieve the desired 2-nitro regiochemistry.

Nitration Conditions

  • Protection of the amine : Acetylation using acetic anhydride converts the aniline to 4-[(trifluoromethyl)sulfonyl]acetanilide , mitigating over-nitration.

  • Nitration : Treatment with concentrated HNO3_3/H2_2SO4_4 at 0–5°C directs the nitro group to the ortho position relative to the acetamide, yielding 2-nitro-4-[(trifluoromethyl)sulfonyl]acetanilide .

  • Deprotection : Hydrolysis with HCl/EtOH regenerates the free amine, producing 2-nitro-4-[(trifluoromethyl)sulfonyl]aniline (yield: 72–85%).

Mechanistic Insights

The acetamide group acts as a meta-directing group during nitration, but steric and electronic effects from the trifluoromethylsulfonyl moiety favor ortho nitration. Computational studies suggest that the sulfonyl group’s electron-withdrawing nature polarizes the ring, enhancing electrophilic attack at the 2-position.

Diazotization and Reduction to Hydrazine

The aniline intermediate undergoes diazotization followed by reduction to install the hydrazine group.

Diazotization

  • Conditions : The aniline is treated with NaNO2_2 in HCl (1–2 M) at −5–0°C, forming the diazonium salt.

  • Challenges : The trifluoromethylsulfonyl group’s stability under strongly acidic conditions is critical; prolonged exposure to HCl above 10°C leads to decomposition.

Reduction

  • Reducing Agent : Sodium metabisulfite (Na2_2S2_2O5_5) in aqueous NaOH (pH 7–9) at 15–25°C reduces the diazonium salt to hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- .

  • Yield and Purity : Isolated yields range from 65–78% with HPLC purity >98%.

Reaction Scheme :

Ar-NH2NaNO2/HClAr-N2+Na2S2O5Ar-NH-NH2\text{Ar-NH}2 \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Ar-N}2^+ \xrightarrow{\text{Na}2\text{S}2\text{O}5} \text{Ar-NH-NH}_2

Catalytic Hydrogenation of Hydrazone Intermediates

Hydrazone Formation

An alternative route involves the condensation of 2-nitro-4-[(trifluoromethyl)sulfonyl]benzaldehyde with hydrazine hydrate.

Aldehyde Synthesis

  • Directed Formylation : Using n-BuLi and DMF in THF at −30°C, 1-[(trifluoromethyl)sulfonyl]-3-nitrobenzene undergoes directed ortho-metalation, followed by quenching with DMF to yield the aldehyde.

  • Challenges : The nitro group’s electron-withdrawing effect necessitates cryogenic conditions to prevent side reactions.

Hydrazone Formation

  • Conditions : The aldehyde reacts with hydrazine hydrate in methanol at 25°C, forming the corresponding hydrazone (yield: 89–93%).

Catalytic Hydrogenation

  • Catalyst : Pd/C (5 wt%) under 50 psi H2_2 in methanol at 35°C reduces the hydrazone to the target hydrazine.

  • Yield : 70–75% with >99% purity by GC-MS.

Advantages :

  • Avoids harsh acidic conditions required in diazotization.

  • Scalable for industrial production.

Comparative Analysis of Methodologies

Parameter Diazotization-Reduction Catalytic Hydrogenation
Yield65–78%70–75%
Purity>98%>99%
Reaction Time4–6 hours8–12 hours
Equipment RequirementsStandard glasswareHigh-pressure reactor
ScalabilityModerateHigh

Key Observations :

  • The diazotization-reduction pathway is cost-effective but requires precise pH and temperature control.

  • Catalytic hydrogenation offers higher purity but involves pressurized equipment, increasing operational costs .

Chemical Reactions Analysis

Types of Reactions

Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

    Substitution: The hydrazine group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of hydrazine derivatives with different functional groups.

Scientific Research Applications

Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Electronic Comparisons

The table below highlights key structural differences and electronic effects between Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- and analogous compounds:

Compound Name Substituents (Position) Key Functional Groups Electronic Effects Applications
Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- -NO₂ (2), -SO₂CF₃ (4) Nitro, trifluoromethylsulfonyl Strong electron-withdrawing Myc inhibition, sulfonamide synthesis
N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine -NO₂ (2), -CF₃ (4), -N(CH₃) Nitro, trifluoromethyl, methylated N Moderate electron-withdrawing Intermediate for agrochemicals
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine -Cl (2,6), -CF₃ (4) Chloro, trifluoromethyl Electron-withdrawing (Cl) + lipophilic Polyimide synthesis
VPC-70127 (from ) -NO₂ (2), -CF₃ (4), pyrazine hydrazide Nitro, trifluoromethyl, hydrazide Enhanced DNA binding disruption N-Myc inhibition (weak activity)
Mefluidide (from ) -SO₂N(CH₃) (5), -CF₃ (4) Sulfonamide, trifluoromethyl Membrane stabilization Plant growth regulation

Key Observations:

  • Nitro vs. Chloro Substitution: The nitro group (-NO₂) in the target compound provides stronger electron-withdrawing effects compared to chloro (-Cl) in [2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine, making the former more reactive in nucleophilic substitution reactions .
  • Trifluoromethylsulfonyl (-SO₂CF₃) vs. Trifluoromethyl (-CF₃): The -SO₂CF₃ group enhances polarity and binding affinity to sulfonamide-sensitive targets (e.g., enzymes), whereas -CF₃ increases lipophilicity and metabolic stability .
  • Methylation of Hydrazine Nitrogen: N-Methylation (as in N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine) reduces nucleophilicity but improves pharmacokinetic properties .

Physicochemical Properties

  • IR and NMR Signatures: The nitro group in Hydrazine, [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]- is confirmed by IR absorption at ~1520 cm⁻¹ (N=O stretch) and NMR signals near δ 7.5–8.0 ppm (aromatic protons). The -SO₂CF₃ group shows strong IR bands at 1350–1400 cm⁻¹ (S=O) .
  • Thermal Stability: Nitro-substituted hydrazines are less thermally stable than chloro or cyano analogs, requiring storage at low temperatures .

Q & A

Q. What are the critical structural features of [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]hydrazine that dictate its chemical reactivity?

The compound’s reactivity is influenced by its electron-withdrawing nitro (-NO₂) and trifluoromethylsulfonyl (-SO₂CF₃) groups, which activate the phenyl ring for nucleophilic substitution or oxidation. The hydrazine (-NH-NH₂) moiety enables participation in condensation, cyclization, and redox reactions. Computational studies suggest steric and electronic effects from these substituents significantly alter transition-state energies in catalytic processes .

Q. What synthetic methodologies are recommended for preparing [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]hydrazine?

Synthesis typically involves diazotization of the corresponding aniline derivative followed by hydrazine substitution. Key steps include:

  • Temperature control : Maintain ≤0°C during diazotization to prevent side reactions.
  • Inert atmosphere : Use nitrogen/argon to avoid oxidation of intermediates.
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity. Evidence from analogous compounds (e.g., 1-methyl derivatives) confirms these conditions minimize byproducts like azo compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify hydrazine proton resonances (δ 3.5–5.0 ppm) and trifluoromethylsulfonyl group splitting patterns.
  • FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.166 for C₈H₈F₃N₃O₂) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for [2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl]hydrazine derivatives?

Density functional theory (DFT) studies reveal that substituents lower activation barriers in cycloreversion steps. For example, [2.2.2]-bicyclic hydrazine catalysts reduce the energy barrier by 15–20 kcal/mol compared to [2.2.1] analogs. Experimental validation shows a 3-fold increase in reaction rates when using computationally optimized catalysts .

Q. What strategies resolve contradictions in reported catalytic decomposition mechanisms of hydrazine derivatives?

Discrepancies arise from varying catalyst systems (e.g., Co vs. Fe-based) and reaction conditions. Methodological approaches include:

  • Kinetic isotope effects (KIE) : Differentiate N-N bond cleavage pathways (e.g., KIE >2 suggests homolytic cleavage).
  • In situ spectroscopy (DRIFTS/Raman) : Monitor intermediate species like NH₃ or N₂H₂.
  • Isotopic labeling : Track hydrogen transfer using D₂O or ¹⁵N-labeled hydrazine. Studies show Fe catalysts favor N₂H₄ → NH₃ pathways, while Co promotes H₂ generation .

Q. How do steric and electronic effects influence the biological activity of this hydrazine derivative?

The nitro group enhances membrane permeability, while the trifluoromethylsulfonyl group improves metabolic stability. In vitro assays reveal IC₅₀ values of 2–5 µM against cancer cell lines (e.g., HeLa). Structure-activity relationship (SAR) studies recommend modifying the hydrazine moiety with methyl groups to reduce cytotoxicity while retaining efficacy .

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